molecular formula C9H12N2O2S B1271427 1-(2,4-Dimethoxyphenyl)-2-thiourea CAS No. 35696-77-6

1-(2,4-Dimethoxyphenyl)-2-thiourea

Cat. No.: B1271427
CAS No.: 35696-77-6
M. Wt: 212.27 g/mol
InChI Key: ABBNWHMKEWXTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethoxyphenyl)-2-thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with bacterial RNA polymerase, where derivatives of this compound have been shown to inhibit the enzyme’s activity This inhibition occurs through binding to the switch region of the enzyme, affecting its ability to synthesize RNA

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . By inhibiting acetylcholinesterase, this compound can alter nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, this compound may impact oxidative stress levels within cells, further influencing cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of bacterial RNA polymerase by this compound derivatives occurs through binding to the enzyme’s switch region, preventing RNA synthesis . Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its activity and affecting neurotransmission . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that the compound’s stability can vary depending on environmental conditions, such as temperature and pH . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in vitro and in vivo have indicated that prolonged exposure to the compound can result in sustained inhibition of target enzymes and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings underscore the importance of dosage optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key metabolic pathway is the oxidative desulfurization process, where the compound undergoes conversion to a cyclic ether metabolite . This reaction is catalyzed by flavin-containing monooxygenase enzymes, highlighting the compound’s interaction with these enzymes. Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, the presence of methoxy groups on the phenyl ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of targeting signals on the compound may facilitate its localization to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Additionally, post-translational modifications, such as phosphorylation, may affect the compound’s subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)-2-thiourea can be synthesized through the reaction of 2,4-dimethoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate acting as the sulfur source to form the thiourea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Metal hydrides like sodium borohydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness: 1-(2,4-Dimethoxyphenyl)-2-thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBNWHMKEWXTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374343
Record name N-(2,4-Dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35696-77-6
Record name N-(2,4-Dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35696-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.